molecular formula C20H24ClN3O4S B6493450 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide CAS No. 897613-09-1

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide

Cat. No. B6493450
CAS RN: 897613-09-1
M. Wt: 437.9 g/mol
InChI Key: XBGWGFZDCSDRGL-UHFFFAOYSA-N
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Description

“N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide” is a potent, selective D4 dopamine receptor ligand . It has a high affinity and selectivity for the dopamine D(4) receptor .


Synthesis Analysis

The synthesis of such compounds often involves N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Structural modifications can be done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .


Molecular Structure Analysis

The empirical formula of this compound is C20H24ClN3O2, and it has a molecular weight of 373.88 . The SMILES string representation of the molecule is COc1cccc (c1)C (=O)NCCN2CCN (CC2)c3ccc (Cl)cc3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It is soluble in DMSO at 22 mg/mL but is insoluble in water .

Scientific Research Applications

Antipsychotic Research

This compound has been studied for its potential antipsychotic properties due to its structural similarity to other piperazine derivatives known to interact with dopamine receptors. Research indicates that it may modulate neurotransmitter activity, making it a candidate for treating disorders like schizophrenia and bipolar disorder .

Antidepressant Studies

Given its interaction with serotonin receptors, this compound is also explored for its antidepressant effects. Studies suggest that it could help in the development of new antidepressant medications by influencing serotonin pathways, which are crucial in mood regulation .

Antimicrobial Applications

The compound has shown promise in antimicrobial research. Its structure allows it to disrupt bacterial cell walls or inhibit essential enzymes, making it a potential candidate for developing new antibiotics, especially against resistant strains .

Antiviral Research

Research has also focused on its antiviral properties. The compound’s ability to interfere with viral replication processes makes it a potential candidate for treating viral infections, including those caused by RNA viruses .

Cancer Treatment Research

In oncology, this compound is being investigated for its potential to inhibit cancer cell growth. Its mechanism may involve the disruption of cell signaling pathways that are crucial for tumor growth and survival, offering a new avenue for cancer therapy .

Neuroprotective Studies

The compound’s neuroprotective properties are of interest in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Research suggests it may help protect neurons from oxidative stress and apoptosis, potentially slowing disease progression .

These applications highlight the compound’s versatility and potential in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Source Source Source Source Source Source

Mechanism of Action

Target of Action

The primary target of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide is the D4 dopamine receptor . This receptor plays a crucial role in the dopamine system of the brain, which is involved in various neurological processes such as mood, reward, addiction, and movement.

Mode of Action

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide acts as a ligand for the D4 dopamine receptor It binds to this receptor with high affinity and selectivity, thereby influencing the activity of the receptor

Pharmacokinetics

Its solubility in DMSO is 22 mg/mL, but it is insoluble in water , which could impact its bioavailability and distribution in the body.

properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c21-17-5-4-6-18(15-17)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-28-19-7-2-1-3-8-19/h1-8,15H,9-14,16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGWGFZDCSDRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide

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